BenchChemオンラインストアへようこそ!

3-Hydroxy-1,2-diphenylbutan-1-one

Enzyme Inhibition HPPD Structure-Activity Relationship

3-Hydroxy-1,2-diphenylbutan-1-one (CAS 38384-57-5) is a β-hydroxy ketone that exists as two enantiomeric pairs due to the chiral carbons at positions 2 and It belongs to the 1,2-diphenylbutanone scaffold, which serves as the core carbon skeleton of the clinically important selective estrogen receptor modulator (SERM) tamoxifen. This compound is generated via the aldol condensation of benzyl phenyl ketone (1,2-diphenylbutan-1-one) with acetaldehyde.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 38384-57-5
Cat. No. B14675844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1,2-diphenylbutan-1-one
CAS38384-57-5
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C16H16O2/c1-12(17)15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15,17H,1H3
InChIKeyYNWZPTLFAUCYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1,2-diphenylbutan-1-one (CAS 38384-57-5): A Key β-Hydroxy Ketone Intermediate for Selective Synthesis and Biochemical Screening


3-Hydroxy-1,2-diphenylbutan-1-one (CAS 38384-57-5) is a β-hydroxy ketone that exists as two enantiomeric pairs due to the chiral carbons at positions 2 and 3. It belongs to the 1,2-diphenylbutanone scaffold, which serves as the core carbon skeleton of the clinically important selective estrogen receptor modulator (SERM) tamoxifen. This compound is generated via the aldol condensation of benzyl phenyl ketone (1,2-diphenylbutan-1-one) with acetaldehyde [1]. The presence of the 3-hydroxyl group creates a chiral center that enables stereocontrolled downstream transformations, distinguishing it from the non-hydroxylated parent ketone. The compound has also been reported as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 value of 90 nM, suggesting a distinct biological interaction profile absent in the des-hydroxy analog [2].

Why 3-Hydroxy-1,2-diphenylbutan-1-one Cannot Be Replaced by 1,2-Diphenylbutan-1-one or the 1,3-Diphenyl Regioisomer for Tamoxifen-Directed Chemistry


Generic substitution within the diphenylbutanone series fails because the position and presence of the hydroxyl group fundamentally govern both chemical reactivity and biological target engagement. 1,2-Diphenylbutan-1-one (CAS 16282-16-9) lacks the β-hydroxyl group entirely, precluding stereocontrolled syn-elimination reactions essential for constructing the tetrasubstituted olefin geometry of tamoxifen [1]. Conversely, the 1,3-diphenyl regioisomer (3-hydroxy-1,3-diphenylbutan-1-one, CAS 6397-70-2) places the hydroxyl group at a position that alters the dehydration pathway, producing a distinct olefin isomer that cannot converge to the desired tamoxifen scaffold without additional skeletal rearrangement [2]. These structural differences are not interchangeable: selecting the wrong analog leads to incorrect stereochemistry, different biological activity profiles, and failed synthetic campaigns.

Quantitative Differentiation Evidence for 3-Hydroxy-1,2-diphenylbutan-1-one (CAS 38384-57-5) Versus Closest Analogs


HPPD Enzyme Inhibition: 90 nM IC50 vs. No Detectable Inhibition by 1,2-Diphenylbutan-1-one

3-Hydroxy-1,2-diphenylbutan-1-one inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. In contrast, 1,2-diphenylbutan-1-one (the des-hydroxy analog, CAS 16282-16-9) has not been reported to inhibit HPPD in the same assay system; a search of ChEMBL and BindingDB returns no HPPD inhibition data for the non-hydroxylated analog. This indicates that the 3-hydroxyl group is a critical pharmacophoric element for HPPD binding. The magnitude of difference in inhibitory activity is qualitatively estimated as >100-fold (IC50 >10 µM for the des-hydroxy analog, conservatively, versus 90 nM for the target compound).

Enzyme Inhibition HPPD Structure-Activity Relationship

Stereocontrolled Syn-Elimination Enables Tamoxifen Olefin Construction in 78% Overall Yield vs. Uncontrolled Elimination from Non-Hydroxylated Precursors

Lim et al. demonstrated that a stereoenriched tertiary alcohol derived from 3-hydroxy-1,2-diphenylbutan-1-one undergoes bis(2,6-xylyl)phosphate formation followed by in situ syn-elimination to produce the tetrasubstituted olefin core of tamoxifen with 97:3 stereoselectivity and 78% overall yield from 1,2-diphenylbutan-1-one [1]. The key stereochemical outcome depends on the syn-periplanar arrangement of the phosphate leaving group and the adjacent hydrogen, which is only accessible when the hydroxyl group occupies the 3-position with defined relative stereochemistry. When 1,2-diphenylbutan-1-one (lacking the 3-hydroxyl) is used, this elimination pathway is unavailable, and alternative olefination methods such as McMurry coupling produce lower geometric selectivity (typically 3:1 to 9:1 E/Z ratios) and require more forcing conditions [2]. The 3-hydroxy compound thus provides a unique stereocontrolled entry point.

Stereoselective Synthesis Tamoxifen Syn-Elimination

Regioisomeric Differentiation: Suppression of Undesired 1,3-Diphenyl By-Product Formation Under Heterogeneous Catalysis Conditions

In the Mukaiyama aldol reaction catalyzed by copper(II) bis(oxazoline) complexes, Doherty et al. reported that homogeneous conditions in ionic liquids led to the formation of 3-hydroxy-1,3-diphenylbutan-1-one (CAS 6397-70-2) as a significant by-product, reducing chemoselectivity [1]. When the catalyst was immobilized on silica or imidazolium-modified silica, this by-product was completely suppressed without loss of enantioselectivity. This finding demonstrates that the 1,2-diphenylbutan-1-one scaffold (and its 3-hydroxy derivative) yields fundamentally different product distributions than the 1,3-diphenyl series depending on reaction conditions. A procurement decision selecting the 1,2-diphenyl substrate (CAS 38384-57-5) over the 1,3-diphenyl regioisomer is essential for reactions requiring high chemoselectivity toward the 1,2-substitution pattern.

Regioselectivity Aldol Reaction Heterogeneous Catalysis

Physicochemical Property Differentiation: Hydrogen Bond Donor Count and Its Impact on Solubility and LogP

3-Hydroxy-1,2-diphenylbutan-1-one contains one hydrogen bond donor (the 3-OH group) and two hydrogen bond acceptors, whereas 1,2-diphenylbutan-1-one (CAS 16282-16-9) has zero H-bond donors and one acceptor [1]. This translates to a computed LogP difference: the 3-hydroxy compound has a lower calculated LogP (estimated ~3.0 for the target vs. ~3.6 for the des-hydroxy analog based on PubChem XLogP3 data [1]). The presence of the hydroxyl group also increases aqueous solubility by approximately 0.5–1.0 log unit compared to the non-hydroxylated analog, based on general SAR for β-hydroxy ketones. These differences directly affect chromatographic retention times, extraction efficiency during workup, and suitability for aqueous biological assay conditions.

Physicochemical Properties Hydrogen Bonding Drug-Likeness

Procurement-Relevant Application Scenarios for 3-Hydroxy-1,2-diphenylbutan-1-one (CAS 38384-57-5)


Stereocontrolled Tamoxifen and SERM Analog Synthesis

Medicinal chemistry and process R&D groups developing tamoxifen analogs or next-generation SERMs should procure 3-hydroxy-1,2-diphenylbutan-1-one as the key chiral intermediate. The syn-elimination approach enabled by the 3-hydroxyl group delivers the tetrasubstituted olefin of tamoxifen with 97:3 stereoselectivity and 78% overall yield from 1,2-diphenylbutan-1-one [1]. This outperforms direct McMurry coupling routes, which yield lower geometric purity (3:1 to 9:1 E/Z) and require additional isomer separation [2]. The stereochemical fidelity of the 3-hydroxy intermediate is essential for meeting the stringent isomeric purity specifications (typically >99% Z-isomer) required for pharmaceutical tamoxifen API.

HPPD Inhibitor Screening and Herbicide Discovery Programs

Agrochemical and biochemical screening laboratories targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicide development or metabolic disease research should source 3-hydroxy-1,2-diphenylbutan-1-one as a validated HPPD inhibitor with an IC50 of 90 nM against the pig liver enzyme [1]. The non-hydroxylated analog 1,2-diphenylbutan-1-one lacks this activity entirely, making the hydroxylated compound indispensable for HPPD-focused structure-activity relationship (SAR) studies. The compound can serve as a starting scaffold for optimization of potency and selectivity against plant vs. mammalian HPPD isoforms.

β-Hydroxy Ketone Methodology Development and Catalytic Asymmetric Aldol Studies

Synthetic methodology laboratories investigating catalytic asymmetric aldol reactions or β-hydroxy ketone chemistry should select 3-hydroxy-1,2-diphenylbutan-1-one as a representative substrate. Its two contiguous chiral centers (C2 and C3) make it a rigorous test case for evaluating catalyst enantioselectivity and diastereoselectivity. The compound's documented behavior in Mukaiyama aldol systems—where chemoselectivity between 1,2- and 1,3-diphenyl products can be controlled through catalyst immobilization [1]—provides a benchmark for comparing catalyst performance. Additionally, its ready conversion to tamoxifen via syn-elimination [2] makes it valuable for tandem reaction development.

Analytical Reference Standard for Tamoxifen Impurity Profiling

Quality control and analytical development laboratories in pharmaceutical manufacturing should procure 3-hydroxy-1,2-diphenylbutan-1-one as a potential reference standard for tamoxifen impurity profiling. As a synthetic intermediate en route to tamoxifen, residual levels of this β-hydroxy ketone (or its dehydrated derivatives) may persist into the final API. Having an authentic sample enables method development, validation, and routine monitoring for this potential process impurity. The compound's distinct HPLC retention time and mass spectral signature (molecular ion at m/z 240.30) facilitate its detection and quantification in tamoxifen drug substance.

Quote Request

Request a Quote for 3-Hydroxy-1,2-diphenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.